molecular formula C17H16N2O5 B2941567 N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034375-49-8

N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide

Cat. No.: B2941567
CAS No.: 2034375-49-8
M. Wt: 328.324
InChI Key: BJKCNOROUHAXEJ-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic indolizine derivative characterized by a fused bicyclic indolizine core with a 5-oxo group and a methoxy substituent at position 6. The compound features an 8-carboxamide moiety linked to a 2H-1,3-benzodioxol-5-yl (commonly known as a methylenedioxyphenyl) group. This benzodioxol substituent introduces electron-rich aromatic properties, which may influence pharmacological interactions, such as binding affinity to biological targets.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-22-14-8-15(20)19-6-2-3-11(19)16(14)17(21)18-10-4-5-12-13(7-10)24-9-23-12/h4-5,7-8H,2-3,6,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKCNOROUHAXEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N2CCCC2=C1C(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multi-step organic reactions. One common approach includes the formation of the benzodioxole ring through a cyclization reaction, followed by the introduction of the methoxy group via methylation. The indolizine core is then constructed through a series of condensation and cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it has been shown to inhibit mitochondrial membrane potential, which can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Electron-Rich Aromatic vs. Halogenated Groups

  • Target Compound (Benzodioxol): The 2H-1,3-benzodioxol group is a bicyclic ether with electron-donating oxygen atoms, which may enhance π-π stacking interactions in biological systems.

Polar vs. Nonpolar Substituents

  • This polar substituent contrasts with the hydrophobic methyl ester in CAS 37704-45-3, which may serve as a prodrug form .

Heterocyclic Modifications

  • Furan-Pyridazine Substituent (CAS 2034329-02-5) : The furan and pyridazine moieties introduce additional hydrogen-bond acceptors and planar aromaticity, which could modulate receptor selectivity compared to the benzodioxol group .

Physicochemical Properties

  • Lower Molecular Weight Analogs (e.g., methyl ester, 249.22 g/mol) may exhibit better membrane permeability.
  • Higher Molecular Weight Compounds (e.g., furan-pyridazine analog, 396.40 g/mol) could face challenges in bioavailability due to increased size and polarity .

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer, antibacterial, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H15NO6C_{17}H_{15}NO_6 with a molecular weight of approximately 329.31 g/mol. The structure features a benzodioxole moiety that is known for its diverse biological activities.

1. Anticancer Activity

Recent studies have shown that derivatives of benzodioxole exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated selective antiproliferative activity against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (μM)Mechanism of Action
Compound AMCF-73.1Induces apoptosis
Compound BHep3B8.07G2-M phase arrest
N-(2H-1,3-benzodioxol-5-yl)-7-methoxy...TBDTBDTBD

The compound has been noted to induce cell cycle arrest in the G2-M phase, similar to the established chemotherapeutic agent doxorubicin .

2. Antibacterial Activity

The antibacterial effects of benzodioxole derivatives have been documented extensively. For example, one study noted that compounds with methoxy substitutions exhibited strong activity against Gram-positive bacteria such as Enterococcus faecalis.

Table 2: Antibacterial Activity

CompoundBacterial StrainMIC (μM)
Compound CE. faecalis8
Compound DS. aureusTBD

These findings suggest that the presence of the benzodioxole structure enhances antibacterial efficacy .

3. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. Compounds derived from benzodioxole have shown promising results in various assays measuring antioxidant capacity.

Table 3: Antioxidant Activity

CompoundAssay MethodIC50 (μM)
Compound EDPPH Scavenging7.72
N-(2H-1,3-benzodioxol-5-yl)-7-methoxy...TBD

The antioxidant activity is often correlated with the number and position of substituents on the benzodioxole ring .

Case Studies

Several case studies have investigated the biological activity of compounds related to N-(2H-1,3-benzodioxol-5-yl)-7-methoxy... For instance:

  • Study on Hep3B Cells : A derivative was shown to reduce α-fetoprotein secretion significantly while inducing cell cycle arrest in liver cancer cells .
  • Antioxidant Evaluation : Various synthesized compounds were tested against standard antioxidants like Trolox, revealing a range of IC50 values indicating their potential as effective antioxidants .

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